molecular formula C13H18O B14300078 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one CAS No. 117951-00-5

4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one

Cat. No.: B14300078
CAS No.: 117951-00-5
M. Wt: 190.28 g/mol
InChI Key: LMMJFYMOEJANIN-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is an organic compound with the molecular formula C₁₃H₁₈O It is known for its unique structure, which includes a cyclohexadiene ring substituted with a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one typically involves the reaction of β-ionone with N-Bromosuccinimide in toluene under irradiation conditions. The reaction mixture is then treated with sodium carbonate in N,N-dimethylformamide and toluene at room temperature . The product is extracted using ethyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. It can bind to the medium-chain acyl coenzyme A dehydrogenase response element NRRE-1, acting as a regulator of the MCAD promoter. Additionally, it binds to the C1 region of the lactoferrin gene promoter, requiring dimerization and the coactivator PGC-1A for full activity . The ERRalpha/PGC1alpha complex is a regulator of energy metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dehydro-β-ionone
  • Dehydro-β-ionone
  • β-Ionone
  • 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)but-3-en-2-one

Uniqueness

4-(2,6,6-Trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one is unique due to its specific structure, which includes a cyclohexadiene ring and a butenone side chain. This structure imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

CAS No.

117951-00-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)but-3-en-2-one

InChI

InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9,12H,1-4H3

InChI Key

LMMJFYMOEJANIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(C1C=CC(=O)C)(C)C

Origin of Product

United States

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